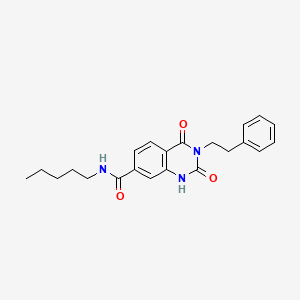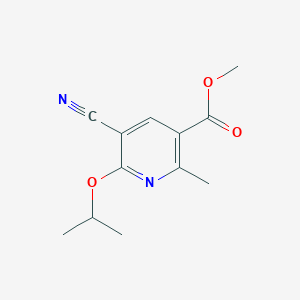![molecular formula C8H10N4O2S B2854949 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide CAS No. 1797307-78-8](/img/structure/B2854949.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been associated with inhibitory activity against CDK2, a key regulator of the cell cycle .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These properties suggest that the compound may interact with its targets by influencing their absorption and emission behaviors .
Biochemical Pathways
Given the association of pyrazolo[1,5-a]pyrimidines with optical applications and cdk2 inhibition , it can be inferred that the compound may influence pathways related to light absorption and emission, as well as cell cycle regulation.
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to exhibit significant inhibitory activity, with ic50 values in the nanomolar range, suggesting potent biological activity .
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that light conditions could potentially influence the compound’s action .
Méthodes De Préparation
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used
Applications De Recherche Scientifique
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with significant photophysical properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also studied for their antitumor activities and enzyme inhibition properties.
This compound stands out due to its unique combination of photophysical properties and biological activities, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-6-3-8-9-4-7(5-12(8)10-6)11-15(2,13)14/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOYIYWDRTHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)
![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)



![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2854879.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide](/img/structure/B2854884.png)
![2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2854885.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)
